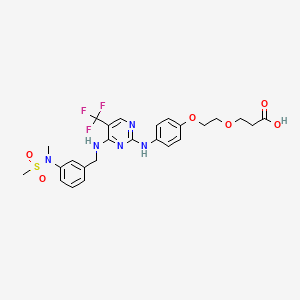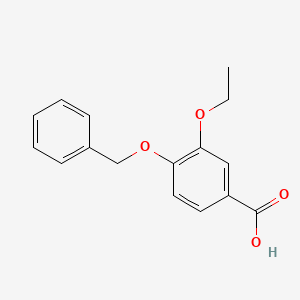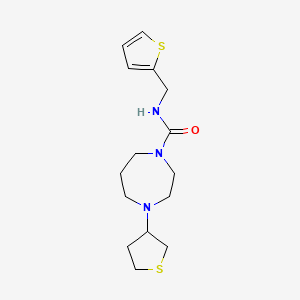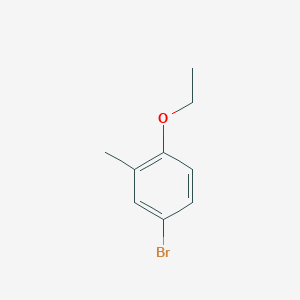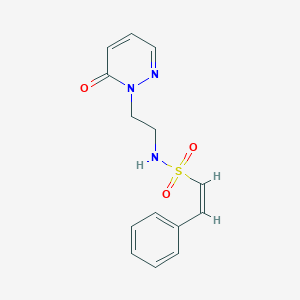
(Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that features a pyridazinone moiety linked to a phenylethenesulfonamide group
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology
It is also studied for its potential antimicrobial properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties .
Industry
In the material science industry, this compound is investigated for its use in the development of novel polymers and materials with specific properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 6-oxopyridazin-1(6H)-yl derivatives with ethylating agents to form the intermediate, which is then reacted with phenylethenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction is facilitated by the sulfonamide group, which can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide
- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylmethanesulfonamide
Uniqueness
(Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is unique due to the presence of the (Z)-configuration, which can influence its biological activity and chemical reactivity. This configuration can result in different binding affinities and selectivities compared to its (E)-isomer or other similar compounds.
Propriétés
IUPAC Name |
(Z)-N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-14-7-4-9-15-17(14)11-10-16-21(19,20)12-8-13-5-2-1-3-6-13/h1-9,12,16H,10-11H2/b12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATJBYAWWWSNPH-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-cyclopropylisoxazol-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2674300.png)
![2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2674301.png)
![6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2674302.png)
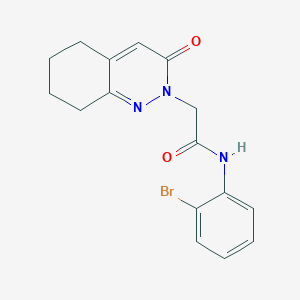
![4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2674307.png)
![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2674309.png)
![11-(4-Ethoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2674311.png)
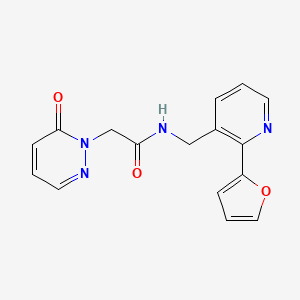
![2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2674313.png)
![N-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2674317.png)
